![molecular formula C8H17N3O3S B2623517 [(1-Methanesulfonylpiperidin-4-yl)methyl]urea CAS No. 2007393-04-4](/img/structure/B2623517.png)
[(1-Methanesulfonylpiperidin-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methanesulfonylpiperidin-4-yl)methyl]urea is a chemical compound with the molecular formula C8H17N3O3S and a molecular weight of 235.31 g/mol It is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea typically involves the reaction of 1-(methanesulfonyl)piperidine with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 1-(Methanesulfonyl)piperidine and an isocyanate derivative.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and quality of starting materials.
Reaction Optimization: Scaling up the reaction conditions to achieve high yield and purity.
Purification and Quality Control: Implementing efficient purification methods and rigorous quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methanesulfonylpiperidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation Products: Sulfone derivatives.
Reduction Products: Secondary amines.
Substitution Products: Urea derivatives with various substituents.
Aplicaciones Científicas De Investigación
[(1-Methanesulfonylpiperidin-4-yl)methyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1-Methanesulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved include:
Enzyme Inhibition: Binding to the active site of target enzymes.
Signal Transduction: Modulating signaling pathways related to inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(Methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea: A phenylurea derivative with similar structural features.
1-Phenethyl-4-aminopiperidine Derivatives: Compounds with high antiplasmodial activity.
Uniqueness
[(1-Methanesulfonylpiperidin-4-yl)methyl]urea is unique due to its specific combination of a methanesulfonyl group and a piperidine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBLLJCVHSJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
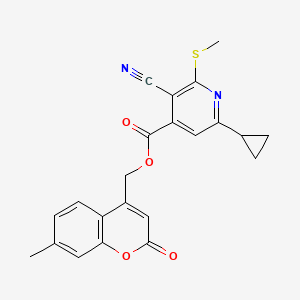
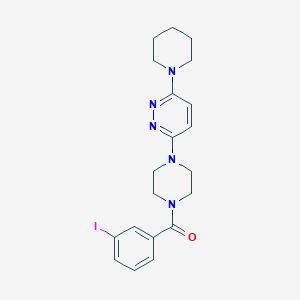
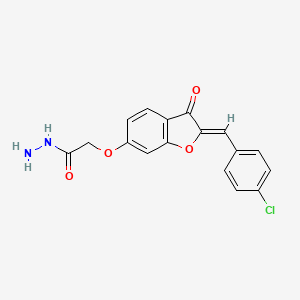
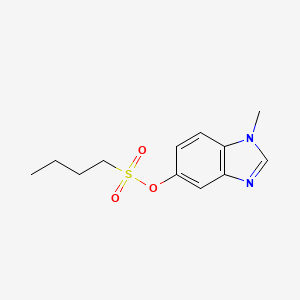
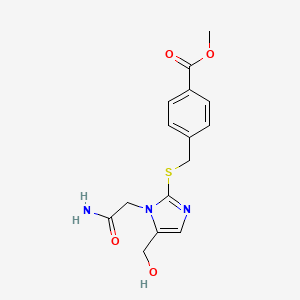
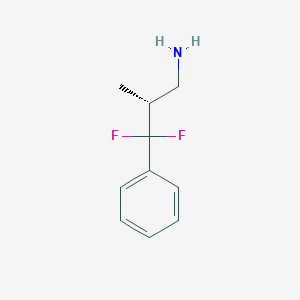
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)
![N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2623451.png)
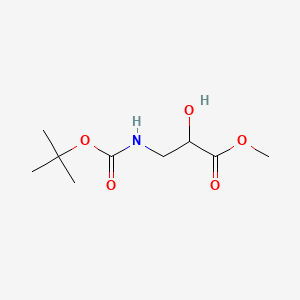
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)
![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)
